molecular formula C11H20O2 B2912922 Bicyclo[3.2.2]nonane-1,5-diyldimethanol CAS No. 25811-59-0

Bicyclo[3.2.2]nonane-1,5-diyldimethanol

Cat. No.: B2912922
CAS No.: 25811-59-0
M. Wt: 184.279
InChI Key: OZFXLWYQSHNCIQ-UHFFFAOYSA-N
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Description

Bicyclo[322]nonane-1,5-diyldimethanol is a chemical compound with the molecular formula C₁₁H₂₀O₂ It is characterized by a bicyclic structure, which consists of two fused cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.2.2]nonane-1,5-diyldimethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by reduction and functionalization steps. The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]nonane-1,5-diyldimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Bicyclo[3.2.2]nonane-1,5-diyldimethanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bicyclo[3.2.2]nonane-1,5-diyldimethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring fusion.

    Bicyclo[2.2.2]octane: A smaller bicyclic compound with different chemical properties.

    Bicyclo[4.2.2]decane: A larger bicyclic compound with additional ring structures.

Uniqueness

Bicyclo[322]nonane-1,5-diyldimethanol is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[5-(hydroxymethyl)-1-bicyclo[3.2.2]nonanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c12-8-10-2-1-3-11(9-13,6-4-10)7-5-10/h12-13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFXLWYQSHNCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1)(CC2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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